7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-nitroquinoline diphosphate
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Overview
Description
7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-nitroquinoline diphosphate is a synthetic compound belonging to the quinoline family. This compound is known for its potential applications in various fields, including medicinal chemistry and antimicrobial research. The presence of the chloro, diethylamino, and nitro groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-nitroquinoline diphosphate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This reaction is followed by the treatment of intermediates with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-nitroquinoline diphosphate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired transformation, often involving solvents like ethanol, methanol, or dichloromethane, and may require catalysts or specific temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group can yield 7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-aminoquinoline, while substitution reactions can produce various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-nitroquinoline diphosphate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antimalarial properties.
Biology: The compound is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-nitroquinoline diphosphate involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, disrupting their normal function and leading to antimicrobial or antimalarial effects . The exact pathways and molecular targets may vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group, providing different pharmacokinetic properties.
Amodiaquine: A derivative of chloroquine with enhanced activity against certain strains of malaria.
Uniqueness
7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-nitroquinoline diphosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, differentiates it from other quinoline derivatives, potentially offering unique mechanisms of action and applications.
Properties
CAS No. |
78806-23-2 |
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Molecular Formula |
C15H19ClN4O2 |
Molecular Weight |
322.79 g/mol |
IUPAC Name |
N-(7-chloro-6-nitroquinolin-4-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C15H19ClN4O2/c1-3-19(4-2)8-7-18-13-5-6-17-14-10-12(16)15(20(21)22)9-11(13)14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18) |
InChI Key |
XUILFOYTCOSWCT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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